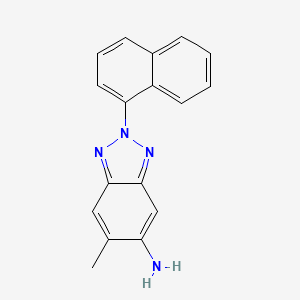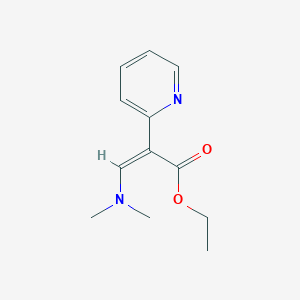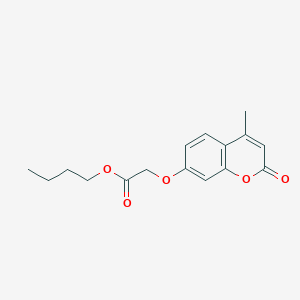
Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is a chemical compound with the molecular formula C16H18O5. It is a derivative of coumarin, a type of benzopyrone .
Synthesis Analysis
The synthesis of this compound involves a mild esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .Molecular Structure Analysis
The molecular structure of Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is characterized by a chromene moiety, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For instance, it can react with benzene sulfonyl chlorides and aryl halides to obtain new N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate include a molecular weight of 290.315, a density of 1.2±0.1 g/cm3, a boiling point of 479.8±45.0 °C at 760 mmHg, and a flash point of 177.1±22.2 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research on similar compounds focuses on developing synthesis methods and characterizing the resulting products. For example, the synthesis of bischromones and reactions of cyanomethyl esters highlight methods for creating complex chromone derivatives, which could be relevant to synthesizing or modifying Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate (Bevan, Ellis, & Wilson, 1981).
Crystal Structure Analyses : Studies also include the determination of crystal structures for synthesized compounds, offering insights into their molecular geometry and potential reactivity or binding capabilities. This can be critical for understanding how similar compounds might interact with biological targets or materials (Ahmed et al., 2016).
Potential Applications
Organometallic Chemistry : The synthesis and use of organometallic analogues for drug candidates suggest potential applications in medicinal chemistry, particularly as isosteric substitutes for organic molecules. This area of research explores the incorporation of metal elements into organic frameworks to modify their properties or biological activity (Patra, Merz, & Metzler‐Nolte, 2012).
Photopolymerization : The development of novel compounds for use in photopolymerization processes indicates applications in materials science, particularly in the creation of polymers with specific properties triggered by light exposure (Guillaneuf et al., 2010).
Biological Activity : Some studies focus on the synthesis and biological evaluation of compounds for antimicrobial activities or as enzyme inhibitors, suggesting potential applications in developing new pharmaceuticals or agrochemicals. This highlights a common application area for chemically synthesized compounds in searching for new bioactive substances (Sharma, Sharma, & Rane, 2004).
Orientations Futures
The future directions of this compound could involve its use in the design of smart materials due to its photoactive properties . Additionally, its derivatives have shown significant inhibitory activity against the growth of tested bacterial strains , suggesting potential applications in antimicrobial treatments.
Propriétés
IUPAC Name |
butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-7-19-16(18)10-20-12-5-6-13-11(2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQOTZGFIEKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

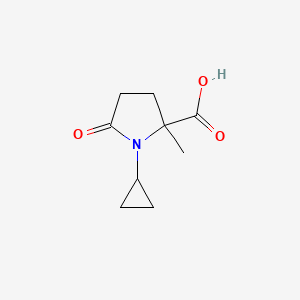
![(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2636026.png)
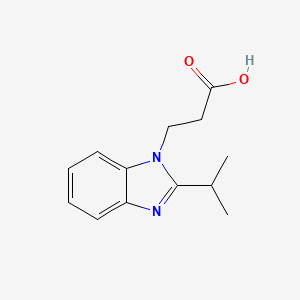
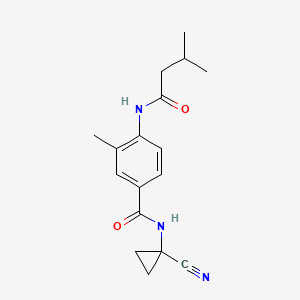
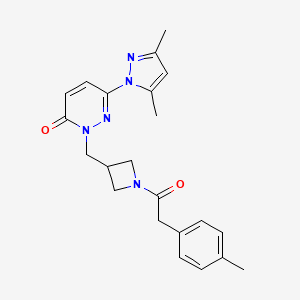


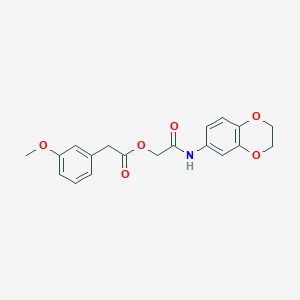
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2636038.png)
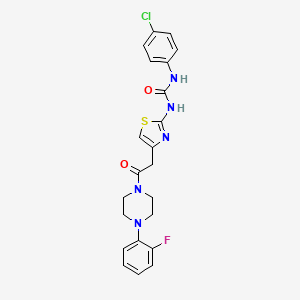
![Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636040.png)

